molecular formula C24H30N2O7 B12324987 3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid

3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B12324987
M. Wt: 458.5 g/mol
InChI Key: XJHAOJJEVSPMBA-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]oxane-2-carboxylic acid is a complex organic compound that belongs to the class of dibenzooxazepines This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]oxane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the dibenzobReaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the various steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial methods also focus on optimizing reaction conditions to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]oxane-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carboxylic acid group can yield alcohols .

Scientific Research Applications

3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]oxane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methylamino group may also interact with specific binding sites, affecting cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]oxane-2-carboxylic acid apart is its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C24H30N2O7

Molecular Weight

458.5 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)

InChI Key

XJHAOJJEVSPMBA-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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